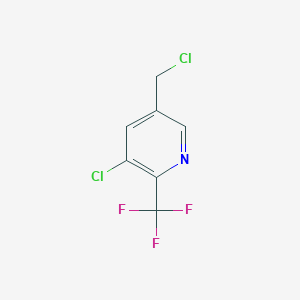3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC20714692
Molecular Formula: C7H4Cl2F3N
Molecular Weight: 230.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4Cl2F3N |
|---|---|
| Molecular Weight | 230.01 g/mol |
| IUPAC Name | 3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2 |
| Standard InChI Key | NLNKYMLEZQFFJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(F)(F)F)CCl |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
The compound’s pyridine ring is substituted with three distinct groups:
-
Trifluoromethyl (-CF₃) at position 2, contributing to enhanced lipophilicity and metabolic stability.
-
Chlorine (-Cl) at position 3, which influences electronic distribution and reactivity.
-
Chloromethyl (-CH₂Cl) at position 5, a reactive site for further alkylation or cross-coupling reactions .
The spatial arrangement of these groups distinguishes it from positional isomers such as 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (ChemSpider ID: 10810429), where the chloromethyl and trifluoromethyl groups occupy positions 2 and 5, respectively . Such isomerism significantly alters physicochemical properties; for instance, the relocation of the chloromethyl group to position 5 in the target compound may reduce steric hindrance compared to its positional analogs, facilitating interactions with biological targets .
Comparative Structural Analysis
The table below contrasts key structural features of 3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine with related derivatives:
| Compound | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | -CF₃ (2), -Cl (3), -CH₂Cl (5) | C₇H₄Cl₂F₃N | 230.01 |
| 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | -CF₃ (5), -Cl (3), -CH₂Cl (2) | C₇H₄Cl₂F₃N | 230.01 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -CF₃ (5), -Cl (2,3) | C₆HCl₂F₃N | 216.98 |
Data derived from computational models and experimental analogs suggest that the target compound’s chloromethyl group at position 5 enhances its electrophilicity compared to derivatives with substituents at position 2 .
Synthesis and Industrial Production
Chlorination and Fluorination Strategies
The synthesis of trifluoromethylpyridine (TFMP) derivatives typically involves halogen exchange reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a closely related compound, is produced via vapor-phase fluorination of trichloromethylpyridine intermediates . Adapting this methodology, the target compound could be synthesized through the following steps:
-
Chlorination of 5-Methylpyridine Derivatives:
Starting with 3-chloro-5-methyl-2-(trifluoromethyl)pyridine, chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces a chloromethyl group at position 5.This reaction proceeds under mild conditions (60–80°C) with iron(III) chloride as a catalyst .
-
Catalytic Vapor-Phase Fluorination:
As described in patent EP0078410A2, vapor-phase reactions using activated carbon or metal chloride catalysts (e.g., CuCl₂) enable precise substitution patterns . For instance, reacting 3-chloro-5-(trichloromethyl)-2-(trifluoromethyl)pyridine with hydrogen fluoride (HF) yields the chloromethyl derivative:
Industrial Scalability
Continuous flow reactors are favored in industrial settings to optimize yield and purity. Key parameters include:
-
Temperature: 120–150°C for vapor-phase reactions.
-
Catalyst Load: 5–10 wt% activated carbon.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the target compound is limited, its properties can be extrapolated from analogs:
The trifluoromethyl group contributes to low water solubility and high lipid permeability, making the compound suitable for agrochemical formulations .
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Intermediates
TFMP derivatives are pivotal in synthesizing herbicides and insecticides. The target compound’s chloromethyl group enables conjugation with heterocyclic amines or sulfonamides, enhancing bioactivity. For example:
-
Herbicidal Activity: Analogous compounds inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis .
-
Insecticidal Formulations: Chloromethyl groups facilitate cross-linking with proteins in insect nervous systems, disrupting neurotransmission .
Pharmaceutical Relevance
In drug discovery, the trifluoromethyl group improves metabolic stability and target binding. Potential applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume